2,6-Difluorophenyl(trifluoromethylsulfonyl)methane
Overview
Description
2,6-Difluorophenyl(trifluoromethylsulfonyl)methane is an organic compound with the molecular formula C8H5F5O2S It is characterized by the presence of two fluorine atoms on the phenyl ring and a trifluoromethylsulfonyl group attached to the methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenyl(trifluoromethylsulfonyl)methane typically involves the reaction of 2,6-difluorobenzyl chloride with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorophenyl(trifluoromethylsulfonyl)methane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: This compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Difluorophenyl(trifluoromethylsulfonyl)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl(trifluoromethylsulfonyl)methane involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the overall molecule. This can affect the compound’s binding affinity and activity towards enzymes, receptors, or other biological molecules.
Comparison with Similar Compounds
- 2,4-Difluorophenyl(trifluoromethylsulfonyl)methane
- 2,6-Dichlorophenyl(trifluoromethylsulfonyl)methane
- 2,6-Difluorophenyl(methylsulfonyl)methane
Comparison: 2,6-Difluorophenyl(trifluoromethylsulfonyl)methane is unique due to the presence of both fluorine atoms and the trifluoromethylsulfonyl group. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethylsulfonyl group also enhances the compound’s stability and lipophilicity, which can be advantageous in various applications .
Properties
IUPAC Name |
1,3-difluoro-2-(trifluoromethylsulfonylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2S/c9-6-2-1-3-7(10)5(6)4-16(14,15)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTYJNXPZYCALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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